molecular formula C12H19NO4Si B14474913 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- CAS No. 72517-62-5

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)-

Cat. No.: B14474913
CAS No.: 72517-62-5
M. Wt: 269.37 g/mol
InChI Key: RGGCCNZJVSQBFQ-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(2-(2-furanyl)ethyl)- is a complex organosilicon compound known for its unique structure and versatile applications This compound belongs to the class of silatranes, which are characterized by their tricyclic structure incorporating silicon, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury(II) salts (HgX2, where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various 1-substituted silatranes, depending on the reagents used. For example, reactions with mercury(II) salts yield 1-substituted silatranes with different substituents (e.g., OCOMe, OCOCF3, etc.) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- involves its interaction with molecular targets through its silicon, oxygen, and nitrogen atoms. The compound’s tricyclic structure allows it to form stable complexes with various substrates, facilitating its reactivity. The internal σ-donation to the empty p orbital of silicon or interaction with oxygen lone-pair levels plays a crucial role in its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and potential applications. The presence of the furanyl group enhances its biological activity and makes it a valuable compound for research in medicinal chemistry and materials science.

Properties

CAS No.

72517-62-5

Molecular Formula

C12H19NO4Si

Molecular Weight

269.37 g/mol

IUPAC Name

1-[2-(furan-2-yl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H19NO4Si/c1-2-12(14-7-1)3-11-18-15-8-4-13(5-9-16-18)6-10-17-18/h1-2,7H,3-6,8-11H2

InChI Key

RGGCCNZJVSQBFQ-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CCC3=CC=CO3

Origin of Product

United States

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